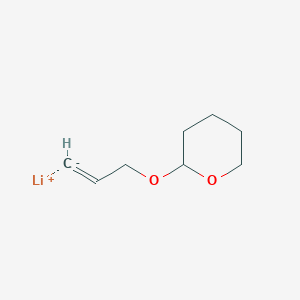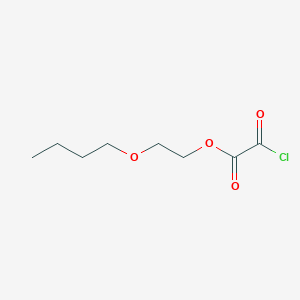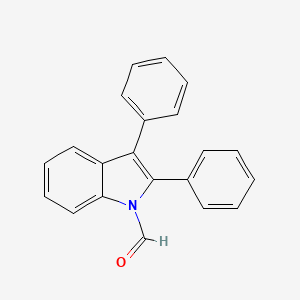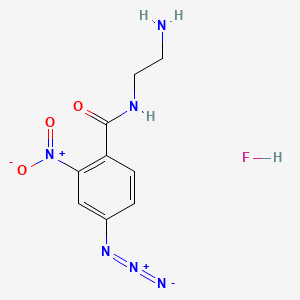![molecular formula C10H14N2O B14410777 N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine CAS No. 82585-33-9](/img/structure/B14410777.png)
N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity It is an oxime derivative, which means it contains a functional group characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine can be synthesized through the reaction of 2,4-dimethylphenylacetone with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the following steps:
- Dissolve 2,4-dimethylphenylacetone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base, such as sodium acetate, to the mixture to facilitate the reaction.
- Heat the reaction mixture under reflux conditions for several hours.
- After completion, cool the mixture and isolate the product by filtration or extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydrazine
- N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine hydrochloride
Uniqueness
This compound is unique due to its specific oxime functional group, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various research applications.
Properties
CAS No. |
82585-33-9 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[2-amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)10(6-11)12-13/h3-5,13H,6,11H2,1-2H3 |
InChI Key |
DSGZXWPDEMGDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NO)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)





![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)

![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
